molecular formula C19H17ClN2O2S B2964246 2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 1021264-52-7

2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide

Cat. No.: B2964246
CAS No.: 1021264-52-7
M. Wt: 372.87
InChI Key: WHDAFBVRCXETMN-UHFFFAOYSA-N
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Description

This compound is a sulfanyl-linked acetamide derivative featuring a 1,3-oxazole core substituted with a 4-chlorophenyl group at position 5 and an N-(3-ethylphenyl) moiety. Its structure combines a heterocyclic oxazole ring, known for its electron-rich aromatic system, with a sulfanyl-acetamide linker. This design is common in medicinal chemistry for modulating bioactivity and physicochemical properties.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-2-13-4-3-5-16(10-13)22-18(23)12-25-19-21-11-17(24-19)14-6-8-15(20)9-7-14/h3-11H,2,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDAFBVRCXETMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorobenzoyl chloride and an amino alcohol.

    Introduction of the Sulfanyl Group: The oxazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-oxazole intermediate with 3-ethylphenylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxazole or chlorophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring and the sulfanyl group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and spectral differences between the target compound and its analogs:

Compound Name Heterocyclic Core R1 (Heterocycle Substituent) R2 (Acetamide Substituent) Key Spectral Data (1H NMR) Biological Activity (If Reported)
2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide 1,3-Oxazol-2-yl 5-(4-Chlorophenyl) N-(3-Ethylphenyl) S–CH2 singlet ~δ4.14 (predicted, similar to ) Not specified
N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide 1,3,4-Oxadiazol-2-yl 5-(4-Chlorophenyl) N-(4-Chlorophenyl) S–CH2 singlet δ4.14 Not specified
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide 1H-Imidazol-2-yl 5-(4-Bromophenyl), 1-Allyl N-(4-Chlorophenyl) Not reported Not specified
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide 1,2,4-Triazol-3-yl 5-(4-Chlorophenyl), 4-(4-Methylphenyl) N-(2-Ethyl-6-methylphenyl) Not reported Not specified
2-[5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl-N-(3,5-dichlorophenyl)acetamide 1H-Imidazol-2-yl 5-(4-Chlorophenyl), 1-Methyl N-(3,5-Dichlorophenyl) Aromatic protons δ7.24–7.88 (similar to ) Not specified

Key Structural and Functional Insights:

1,3,4-Oxadiazole (): Provides higher metabolic stability due to reduced susceptibility to enzymatic cleavage . Imidazole/Triazole (): May engage in hydrogen bonding or metal coordination, influencing target binding .

Substituent Effects: 4-Chlorophenyl (common in all): Enhances lipophilicity and may improve target affinity via halogen bonding .

Spectral Data :

  • The S–CH2 group in sulfanyl-acetamide derivatives consistently appears as a singlet near δ4.14 in 1H NMR, confirming successful alkylation .
  • Aromatic protons resonate between δ7.24–7.88, consistent with para-substituted phenyl rings .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a member of the oxazole family, characterized by its unique structural features that contribute to its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, including antibacterial, antitumor, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's molecular formula is C20H19ClN2O2SC_{20}H_{19}ClN_{2}O_{2}S. It contains a 1,3-oxazole ring substituted with a chlorophenyl group and a sulfanyl moiety, which are known to enhance biological activity. The presence of the ethylphenyl group further contributes to its pharmacological profile.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the oxazole moiety have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Antitumor Activity

The oxazole derivatives have also been investigated for their antitumor effects. Compounds with similar structures have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor of acetylcholinesterase (AChE) and urease. In vitro assays have shown that related compounds exhibit strong inhibitory effects on these enzymes, which are important targets in treating conditions such as Alzheimer's disease and urinary tract infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through structure-activity relationship studies. Modifications to the oxazole ring or substituents on the phenyl groups can significantly alter the potency and selectivity of the compound against various biological targets.

Case Studies

  • Antibacterial Efficacy : In a study evaluating a series of oxazole derivatives, one compound reduced serum cholesterol and triglyceride levels significantly in hyperlipidemic rats, highlighting its potential for cardiovascular applications .
  • Enzyme Inhibition : Another study demonstrated that specific derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong potential as urease inhibitors .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAChE Inhibition2.14
Compound BUrease Inhibition1.13
Compound CAntibacterialModerate
Compound DAntitumorCytotoxic

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